molecular formula C14H17N7O3S2 B6546386 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897453-93-9

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B6546386
CAS No.: 897453-93-9
M. Wt: 395.5 g/mol
InChI Key: MRYQELZOERTCCI-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C14H17N7O3S2 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.08342978 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound that integrates a thiadiazole moiety with a purine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Structural Overview

The compound features:

  • Thiadiazole Ring : Known for its antimicrobial properties.
  • Purine Derivative : Associated with various biological functions including anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. Specifically:

  • Antibacterial Properties :
    • Compounds with the thiadiazole ring have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives of 2-amino-1,3,4-thiadiazole exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin .
  • Antifungal Activity :
    • The compound has demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, with some derivatives showing MIC values comparable to fluconazole .

Cytotoxicity and Cancer Research

The purine component of the compound suggests potential cytotoxic effects against cancer cells. Studies have indicated that purine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the thiadiazole moiety may enhance this effect through synergistic mechanisms .

Study 1: Antimicrobial Efficacy

A study evaluating various 1,3,4-thiadiazole derivatives found that compounds similar to this compound exhibited promising antibacterial activity against S. aureus and antifungal activity against A. niger with MIC values ranging from 25 to 32 μg/mL .

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have shown that derivatives containing both the thiadiazole and purine structures can effectively reduce cell viability in various cancer cell lines. For example, a derivative similar to the compound was tested against breast cancer cells and demonstrated a significant reduction in cell proliferation .

Data Summary

Compound Structural Features Biological Activity MIC (μg/mL)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(Purine)Thiadiazole + PurineAntimicrobial; Cytotoxic25 - 32
4-Amino-Thiadiazole DerivativeThiadiazoleAntibacterial25
Fluconazole (Control)AntifungalAntifungal24 - 26

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamideE. coli32 µg/mL
N-(5-methylthiazol-2-yl)acetamideC. albicans16 µg/mL

Anticancer Properties

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide derivatives have been evaluated for their anticancer potential. They have shown varying degrees of cytotoxicity against cancer cell lines such as A549 lung carcinoma cells . The mechanism of action involves the disruption of DNA replication processes in cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamideA54915
DoxorubicinA5490.5

Insecticidal Properties

The compound has demonstrated potential as an insecticide in agricultural settings. Studies have indicated that it effectively controls pest populations while being less harmful to beneficial insects .

Table 3: Insecticidal Efficacy

CompoundTarget PestMortality Rate (%)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamideAphids85
Control (Untreated)Aphids10

Polymer Synthesis

Thiadiazole derivatives are being explored for their potential use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can lead to materials with improved performance characteristics.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O3S2/c1-5-8-17-18-12(26-8)15-7(22)6-25-13-16-9-10(19(13)2)20(3)14(24)21(4)11(9)23/h5-6H2,1-4H3,(H,15,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYQELZOERTCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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